molecular formula C13H11FIN3O2 B1398096 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide CAS No. 871700-26-4

2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide

Cat. No. B1398096
Key on ui cas rn: 871700-26-4
M. Wt: 387.15 g/mol
InChI Key: NTVQGIQRXWIFGO-UHFFFAOYSA-N
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Patent
US08835443B2

Procedure details

Under a nitrogen atmosphere, to 1-cyclopropyl-3-(2-fluoro-4-iodo-phenyl)-urea 48 (167 g) and cyanoacetic acid 73 (80.0 g), was added N,N-dimethylformamide (836 ml), and methanesulfonyl chloride (72.8 ml) was added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 4 hrs. The reaction mixture was cooled with water, and water-isopropanol [2:1 (volume ratio), 1670 ml] was added dropwise. The mixture was stirred under water-cooling for 1 hr, and the precipitated crystals were collected by filtration and dried to give 1-(2-cyano-acetyl)-1-cyclopropyl-3-(2-fluoro-4-iodo-phenyl)-urea 74 (192 g).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
836 mL
Type
reactant
Reaction Step One
Quantity
72.8 mL
Type
reactant
Reaction Step One
Quantity
1670 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=2[F:15])=[O:6])[CH2:3][CH2:2]1.[C:16]([CH2:18][C:19](O)=[O:20])#[N:17].CN(C)C=O.CS(Cl)(=O)=O>O.C(O)(C)C.O>[C:16]([CH2:18][C:19]([N:4]([CH:1]1[CH2:2][CH2:3]1)[C:5]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=1[F:15])=[O:6])=[O:20])#[N:17] |f:4.5|

Inputs

Step One
Name
Quantity
167 g
Type
reactant
Smiles
C1(CC1)NC(=O)NC1=C(C=C(C=C1)I)F
Name
Quantity
80 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
836 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
72.8 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
1670 mL
Type
solvent
Smiles
O.C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 4 hrs
Duration
4 h
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred under water-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N(C(=O)NC1=C(C=C(C=C1)I)F)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 192 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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